molecular formula C14H22N2O3 B1400218 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol CAS No. 1353878-24-6

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Cat. No. B1400218
M. Wt: 266.34 g/mol
InChI Key: WBLBTNJLRSTNFA-UHFFFAOYSA-N
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Description

“4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol” is a chemical compound with the CAS Number: 1353878-24-6 . It has a molecular weight of 266.34 and its IUPAC name is 4-[(3,4-dimethoxyanilino)methyl]-4-piperidinol . The compound is in solid form .


Synthesis Analysis

While specific synthesis methods for “4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol” were not found in the search results, piperidine derivatives, which this compound is a part of, have been synthesized using various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H22N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 135 - 137 degrees Celsius . It is in solid form .

Scientific Research Applications

Chemical Structure and Geometry

The aminoalkanol derivatives, closely related to the chemical structure of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, have attracted interest in medicinal chemistry, particularly in the search for new anticonvulsant drugs. The influence of methyl substituent and N-oxide formation on the geometry of molecules and their intermolecular interactions in crystals have been studied extensively. This research has provided valuable insights into the conformation of the O-C-C linker, the location of the hydroxy group in the piperidine ring, and the nature of intermolecular interactions, which are critical in drug design and development (Żesławska et al., 2020).

Synthesis and Characterization

The synthesis and characterization of biologically active compounds, including those with structures similar to 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, have been a focal point in research aiming to discover new therapeutic agents. These compounds are synthesized and fully characterized to assess their potential in various biological applications, showcasing the importance of these compounds in advancing medicinal chemistry (Sroor, 2019).

Antimicrobial and Anti-Proliferative Activities

Research on compounds structurally related to 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol has demonstrated promising antimicrobial and anti-proliferative activities. These compounds have been synthesized and tested against pathogenic bacteria and various cancer cell lines, showing potent activity. This highlights the potential of these compounds in developing new antimicrobial agents and cancer therapies (Al-Wahaibi et al., 2021).

Stereochemical Investigations

The synthesis and stereochemical investigation of compounds, including those with the piperidine/piperidone skeleton, are crucial in medicinal chemistry. The configuration and conformation of these molecules are paramount in determining their biological response. Research has been dedicated to synthesizing polyfunctionalized piperidin-4-ones and establishing their stereochemistry, which is vital in understanding their biological activities (Dineshkumar & Parthiban, 2018).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(3,4-dimethoxyanilino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLBTNJLRSTNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2(CCNCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
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Reactant of Route 6
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

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